2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine
CAS No.:
Cat. No.: VC10085508
Molecular Formula: C36H32N2O
Molecular Weight: 508.6 g/mol
* For research use only. Not for human or veterinary use.
![2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine -](/images/structure/VC10085508.png)
Specification
Molecular Formula | C36H32N2O |
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Molecular Weight | 508.6 g/mol |
IUPAC Name | 2-(5-phenylmethoxy-1H-indol-3-yl)-N-tritylethanamine |
Standard InChI | InChI=1S/C36H32N2O/c1-5-13-28(14-6-1)27-39-33-21-22-35-34(25-33)29(26-37-35)23-24-38-36(30-15-7-2-8-16-30,31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-22,25-26,37-38H,23-24,27H2 |
Standard InChI Key | RMPNSOIFFLUIHP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(5-phenylmethoxy-1H-indol-3-yl)-N-tritylethanamine . Its molecular formula, derived from structural analysis, is C₃₇H₃₃N₂O, incorporating a trityl group (triphenylmethyl, C₁₉H₁₅) attached to the amine nitrogen of the ethylamine side chain . The indole core is substituted at the 5-position with a benzyloxy group (C₆H₅CH₂O–), contributing to its aromatic complexity .
Structural Elucidation and Key Functional Groups
The molecule consists of three primary components (Fig. 1):
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Indole Core: A bicyclic structure with a benzyloxy group at position 5, enhancing electron density and influencing reactivity .
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Ethylamine Side Chain: Positioned at the 3-position of the indole, this moiety is critical for intermolecular interactions.
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Trityl Protecting Group: Attached to the amine, this bulky group stabilizes the molecule against oxidation and modulates solubility .
Table 1: Key Structural Descriptors
Property | Value | Source |
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Molecular Weight | 521.67 g/mol (calculated) | |
SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCN(C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
InChIKey | GXWTUBXFAHMHIY-UHFFFAOYSA-N |
Synthetic Methodologies
Overview of Synthetic Routes
The synthesis of 2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine involves multi-step organic transformations, as inferred from analogous indole derivatives . A representative pathway includes:
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Indole Functionalization: Introduction of the benzyloxy group via nucleophilic substitution or Friedel-Crafts alkylation .
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Side Chain Installation: Coupling of ethylamine to the indole’s 3-position using reductive amination or Ullmann-type reactions .
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Trityl Protection: Reaction of the primary amine with trityl chloride (C(C₆H₅)₃Cl) in the presence of a base to form the N-trityl derivative .
Critical Reaction Conditions
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Solvent Systems: Tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol are commonly employed for their polarity and boiling points .
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Catalysts: Lithium aluminium hydride (LiAlH₄) for reductions and EDC/HOBt for amide couplings .
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Purification: Column chromatography using silica gel (100–200 mesh) with ethyl acetate/hexane gradients .
Table 2: Representative Synthetic Steps
Step | Reaction | Reagents/Conditions | Yield |
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1 | Benzyloxyindole formation | Benzyl bromide, K₂CO₃, DMF | 78% |
2 | Ethylamine coupling | Ethylenediamine, Pd/C, H₂ | 65% |
3 | Trityl protection | Trityl chloride, TEA, CH₂Cl₂ | 82% |
Applications in Research and Development
Intermediate in Drug Synthesis
This compound serves as a precursor in the synthesis of neuroactive agents and kinase inhibitors, where the trityl group is later cleaved to expose the primary amine .
Analytical Applications
Its UV-active indole core (λₘₐₓ ≈ 280 nm) enables use as a chromatographic standard for method development .
Future Research Directions
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Metabolic Profiling: Investigation of cytochrome P450 interactions.
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Prodrug Development: Leveraging the trityl group for targeted delivery.
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Crystallography: X-ray diffraction studies to resolve conformational preferences.
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